Caffeic Acid Benzyl Ester-d5
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Description
“Caffeic Acid Benzyl Ester-d5” is a derivative of caffeic acid . It’s a natural product found in Populus deltoides, Populus laurifolia, and other organisms . It’s also related to Caffeic Acid Phenethyl Ester (CAPE), a phenylpropanoid naturally found in propolis that shows important biological activities .
Synthesis Analysis
This compound and its analogues can be synthesized via a modified Wittig reaction, an important tool in organic chemistry for the construction of unsaturated carbon–carbon bonds . The reactions are performed in a water medium at 90 °C . The aqueous Wittig reaction works best when one unprotected hydroxyl group is present in the phenyl ring .
Molecular Structure Analysis
The structure of caffeic acid allows it to function as an antioxidant . It has an aromatic core, a conjugated double bond, and hydroxyl groups . The presence of the double bond and the conjugated system can affect the antioxidant effect .
Chemical Reactions Analysis
This compound and its derivatives have shown antioxidant activity . The presence of free phenolic hydroxyl groups and their number and position in the phenyl ring are essential for the strength of the antioxidant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H14O4 and a molecular weight of 270.28 . It’s a solid substance with a pale yellow to light yellow color .
Mechanism of Action
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-RALIUCGRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C=CC2=CC(=C(C=C2)O)O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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